3-羟基天冬氨酸

描述

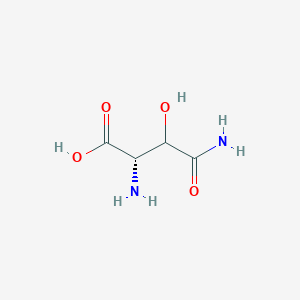

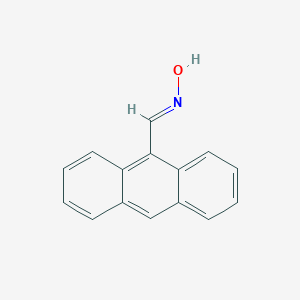

3-Hydroxyasparagine, also known as β-hydroxyasparagine, is a modified asparagine amino acid . It appears in posttranslational modification of cbEGF-like domains which can occur in humans and other Eukaryotes . The amino acid code used for this is Hyn . The modified amino acid residue is found in fibrillin-1 .

Synthesis Analysis

A novel process for efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA) using microbial hydroxylase and hydrolase has been developed . The putative asparaginyl oxygenase- and 3-hydroxyasparaginyl phosphotransferase-encoding genes hasP and asnO were separately deleted from the calcium-dependent antibiotic (CDA) biosynthetic gene cluster of Streptomyces coelicolor .

Molecular Structure Analysis

The molecular formula of 3-Hydroxyasparagine is C4H8N2O4 . Its average mass is 148.117 Da and its monoisotopic mass is 148.048401 Da . The biochemical and structural basis for the incorporation of 3-hydroxyasparagine at position 9 in the 11-residue acidic lipopeptide lactone calcium-dependent antibiotic (CDA) has been presented .

Chemical Reactions Analysis

The recombinant enzyme hydroxylated L-asparagine by AsnO and then hydrolyzed by 3-hydroxy-asparagine amide to obtain L-THA . The two-step reaction was adapted to one-pot bioconversion in a test tube .

Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxyasparagine is C4H8N2O4 . Its average mass is 148.117 Da and its monoisotopic mass is 148.048401 Da .

科学研究应用

蛋白质后转录羟基化:3-羟基天冬氨酸和3-羟基天冬氨酸是与表皮生长因子前体相关的蛋白质中通过后转录羟基化形成的。这个过程涉及2-氧戊二酸依赖的双氧酶,在某些血浆蛋白和其他不需要维生素K进行生物合成的蛋白质中至关重要 (Stenflo et al., 1989)。

在脂肽类抗生素中的作用:3-羟基天冬氨酸是达托霉素类脂肽类抗生素的关键组成部分。它通过特定氧化酶对l-天冬氨酸进行直接羟基化合成,有助于这些化合物的生物活性 (Strieker et al., 2007)。

在HIF调控中的参与:在人类缺氧诱导因子(HIF)的天冬氨酸的β-碳上的羟基化是由抑制HIF-1(FIH-1)催化的。这种修饰在调节HIF与转录共激活因子p300的相互作用中发挥着至关重要的作用,影响在正常氧条件下的转录激活 (McNeill et al., 2002)。

β-羟基化氨基酸的合成:3-羟基天冬氨酸在其被合并到特定肽链之前被合成。它的生产和合并到肽链中对于某些天然产物的生物合成至关重要 (Neary et al., 2007)。

在神经传导中的潜在作用:与3-羟基天冬氨酸密切相关的化合物l-erythro-β-羟基天冬氨酸对哺乳动物丝氨酸酶具有抑制作用,表明对神经传导过程可能产生影响 (Ito et al., 2021)。

高效生产方法:研究包括开发3-羟基天冬氨酸及相关化合物的高效合成方法,突显其在各种生化应用中的重要性 (Hara et al., 2015)。

牙釉质再矿化:一项涉及含有天冬氨酸-丝氨酸-丝氨酸的肽的研究表明,该肽吸引离子形成羟基磷灰石晶体的能力,可能在牙齿健康和釉质再矿化中有潜在应用 (Chung & Li, 2013)。

蛋白质羟基化和相互作用:通过FIH等酶对天冬氨酸和其他氨基酸的羟基化在蛋白质-蛋白质相互作用中起着关键作用,对各种信号通路和生理过程有着重要影响 (Rodríguez et al., 2016)。

生化修饰和疾病治疗:各种研究探讨了3-羟基天冬氨酸及相关修饰在疾病治疗背景下的作用,包括抗生素合成和生理机制的调节 (Mao et al., 2020)。

在胶原蛋白生物合成中的重要性:早期研究确定了羟基化,包括天冬氨酸的羟基化,在胶原蛋白生物合成中的重要性,这是组织形成和修复的基本过程 (Loenarz & Schofield, 2011)。

作用机制

未来方向

The potential of albumin-based nanoparticles, focusing on their advantages, their current state, and progress in clinical use as anticancer therapeutics has been highlighted . Challenges impeding new approvals and future directions for unlocking the full potential of this technology have also been discussed .

属性

IUPAC Name |

(2S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLPSCRBFYDNX-PIKHSQJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H](C(C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937284 | |

| Record name | 4-Hydroxy-4-iminothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16712-79-1 | |

| Record name | 3-Hydroxyasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-iminothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)

![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)